2-Bromo-1-(8-(2-bromoacetyl)pyren-1-yl)ethanone
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Overview
Description
2-Bromo-1-(8-(2-bromoacetyl)pyren-1-yl)ethanone is a complex organic compound that belongs to the class of pyrene derivatives. Pyrene is a polycyclic aromatic hydrocarbon known for its fluorescent properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Bromo-1-(8-(2-bromoacetyl)pyren-1-yl)ethanone can be synthesized by reacting cupric bromide with 1-acetylpyrene. This reaction introduces the bromoacetyl chromophoric moiety to the pyrene structure, significantly increasing its photoinitiating efficiency .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves the use of cupric bromide and 1-acetylpyrene under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-(8-(2-bromoacetyl)pyren-1-yl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.
Polymerization Reactions: It acts as an initiator in the polymerization of certain monomers.
Common Reagents and Conditions
Cupric Bromide: Used in the initial synthesis.
Fluorophores: For labeling and detection purposes.
Photoinitiators: In photopolymerization reactions.
Major Products Formed
Poly(2-ethyl-2-oxazoline): When used as an initiator in bulk polymerization.
Fluoroionophores: In the generation of podand-type fluoroionophores.
Scientific Research Applications
2-Bromo-1-(8-(2-bromoacetyl)pyren-1-yl)ethanone has diverse applications in scientific research:
Chemistry: Used as a photoinitiator in polymerization reactions and as a fluorescent labeling agent.
Biology: Employed in the detection of toxins and as a labeling agent for various biomolecules.
Industry: Utilized in the synthesis of advanced materials and as a derivatizing agent in analytical chemistry.
Mechanism of Action
The compound exerts its effects primarily through its photoinitiating properties. The bromoacetyl groups enhance the efficiency of pyrene, allowing it to absorb light and initiate polymerization reactions. This mechanism involves the generation of reactive intermediates that propagate the polymerization process .
Comparison with Similar Compounds
Similar Compounds
1-(Bromoacetyl)pyrene: A closely related compound with similar photoinitiating properties.
2-Bromo-1-(pyren-2-yl)ethanone: Another pyrene derivative with comparable applications.
Uniqueness
2-Bromo-1-(8-(2-bromoacetyl)pyren-1-yl)ethanone is unique due to its dual bromoacetyl groups, which significantly enhance its photoinitiating efficiency compared to other pyrene derivatives. This makes it particularly valuable in applications requiring high photoinitiating efficiency and fluorescence .
Properties
CAS No. |
86471-07-0 |
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Molecular Formula |
C20H12Br2O2 |
Molecular Weight |
444.1 g/mol |
IUPAC Name |
2-bromo-1-[8-(2-bromoacetyl)pyren-1-yl]ethanone |
InChI |
InChI=1S/C20H12Br2O2/c21-9-17(23)13-5-3-11-1-2-12-4-6-14(18(24)10-22)16-8-7-15(13)19(11)20(12)16/h1-8H,9-10H2 |
InChI Key |
FPAZFQWRTMEJSY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C3C(=C(C=C2)C(=O)CBr)C=CC4=C(C=CC1=C43)C(=O)CBr |
Origin of Product |
United States |
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